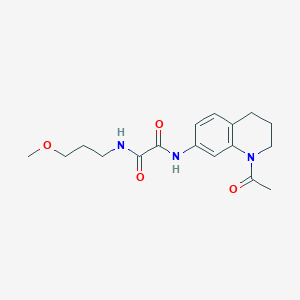
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide, also known as AQ-RA 741, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a quinoline derivative that has been synthesized and studied extensively for its biological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Research on quinoline derivatives has demonstrated their potential in antimicrobial and antitubercular activities. Novel carboxamide derivatives of 2-quinolones have been synthesized and shown to exhibit promising antibacterial, antifungal, and antitubercular activities. The synthesis involves refluxing 3-acetyl-1-amino-quinolin-2-one with substituted benzoic acid, confirming the structures through IR, 1H NMR, and mass spectra analyses. These compounds were tested for their activities using tube dilution and microplate Alamar blue assay methods, suggesting their application in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Synthesis and Reactivity in Organic Chemistry
Quinoline derivatives have been explored for their reactivity and utility in synthesizing other complex organic molecules. For example, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride led to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. These reactions underline the versatility of quinoline derivatives in organic synthesis, providing pathways to various structurally complex and potentially biologically active compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activities and Potential Therapeutic Applications
Quinoline derivatives have been extensively studied for their biological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activities. The chemical transformation of Baylis-Hillman adducts into biologically interesting compounds like carbostyrils (2-hydroxyquinolines) illustrates the potential therapeutic applications of these derivatives in treating various diseases (Gowrisankar, Na, Lee, & Kim, 2005).
Chemical Reactivity and Modification
Quinoline derivatives are also significant in chemical studies for understanding molecular reactivity and designing new chemical sensors. The reactivity of methoxy 4-o-aryl quinolines towards glutathione displacement in vitro and in vivo has provided insights into the chemical behavior of these compounds, suggesting their utility in developing novel chemosensors and studying drug-protein interactions (Teffera et al., 2008).
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12(21)20-9-3-5-13-6-7-14(11-15(13)20)19-17(23)16(22)18-8-4-10-24-2/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFYOSYEPNXCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

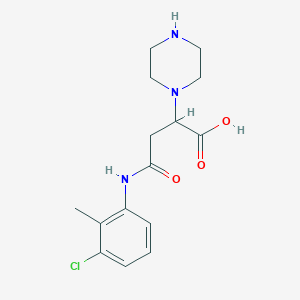
![Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate](/img/structure/B2640616.png)
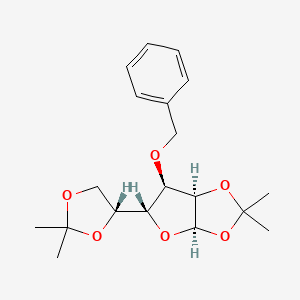

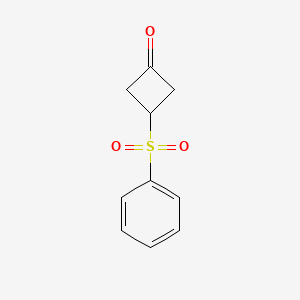
![(S)-2-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)acetic acid](/img/structure/B2640621.png)
![N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)

![Methyl 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)
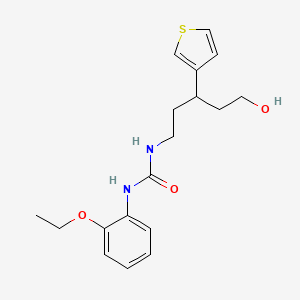
![Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2640627.png)
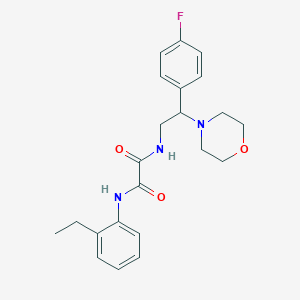

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)